![molecular formula C6H3ClN2O B1450971 4-Chloro-furo[2,3-d]pyrimidine CAS No. 918340-51-9](/img/structure/B1450971.png)
4-Chloro-furo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chlorofuro[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a building block used in research .
Synthesis Analysis
The synthesis of 4-Chlorofuro[2,3-d]pyrimidine involves several steps. One method involves the reaction of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction uses alcohol, ammonia water, water, and phosphorus oxychloride as solvents and active nickel as a catalyst .Molecular Structure Analysis
The molecular structure of 4-Chlorofuro[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .Chemical Reactions Analysis
4-Chlorofuro[2,3-d]pyrimidine undergoes various chemical reactions. For instance, it demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chlorofuro[2,3-d]pyrimidine is a yellow solid . It has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .Applications De Recherche Scientifique
C6H3ClN2O C_6H_3ClN_2O C6H3ClN2O
et est connu pour ses applications dans divers domaines de la recherche scientifique en raison de sa structure chimique unique . Vous trouverez ci-dessous une analyse complète de six applications distinctes du 4-Chloro-furo[2,3-d]pyrimidine, chacune avec une section dédiée.Synthèse d'agents anti-inflammatoires
This compound : a été utilisé dans la synthèse de composés ayant des propriétés anti-inflammatoires. Les dérivés de pyrimidine sont connus pour présenter une gamme d'effets pharmacologiques, notamment des activités anti-inflammatoires . Ils agissent en inhibant l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α et le facteur nucléaire κB .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Generally, pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested that the compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
It is generally important to store the compound in an inert atmosphere at 2-8°c to maintain its stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chlorofuro[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 4-Chlorofuro[2,3-d]pyrimidine on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chlorofuro[2,3-d]pyrimidine can induce apoptosis (programmed cell death) by disrupting specific signaling pathways that are crucial for cell survival . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 4-Chlorofuro[2,3-d]pyrimidine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, 4-Chlorofuro[2,3-d]pyrimidine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorofuro[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chlorofuro[2,3-d]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may result in lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Chlorofuro[2,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain concentration of 4-Chlorofuro[2,3-d]pyrimidine is required to elicit a significant biological response .
Metabolic Pathways
4-Chlorofuro[2,3-d]pyrimidine is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. For instance, the compound can be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 4-Chlorofuro[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of 4-Chlorofuro[2,3-d]pyrimidine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Chlorofuro[2,3-d]pyrimidine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .
Propriétés
IUPAC Name |
4-chlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNSCCBHMRHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659432 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918340-51-9 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 4-Chlorofuro[2,3-d]pyrimidines and Phosphoryl chloride?
A1: The research by Roth and others [] demonstrates that 4-Chlorofuro[2,3-d]pyrimidines, when reacted with Phosphoryl chloride, undergo a transformation back to their precursor compounds, the ring-opened pyrimidines (specifically, compounds 3a–f in the study). This reversibility highlights the reactivity of the chlorine atom at the 4-position of the furo[2,3-d]pyrimidine scaffold and its potential for further chemical modifications.
Q2: How does the reactivity of 4-Chlorofuro[2,3-d]pyrimidines lend itself to the synthesis of diverse chemical structures?
A2: The study showcases the versatility of 4-Chlorofuro[2,3-d]pyrimidines as valuable intermediates in organic synthesis. The chlorine atom acts as a leaving group, readily substituted by various nucleophiles. This is exemplified by the successful incorporation of piperidine, amine, azide, and aziridine groups, leading to the formation of compounds 21, 22, 23, and 24, respectively []. This nucleophilic substitution at the 4-position opens avenues for exploring a wide range of structurally diverse compounds with potentially distinct biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
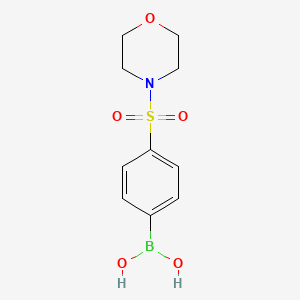

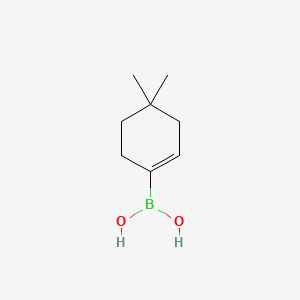
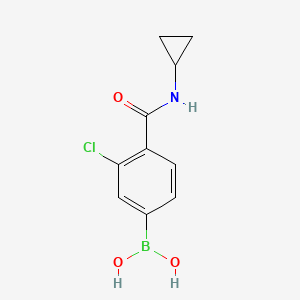
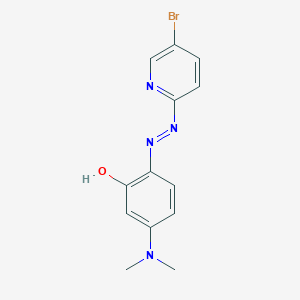
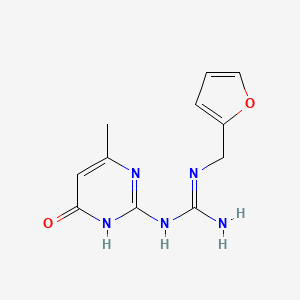
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
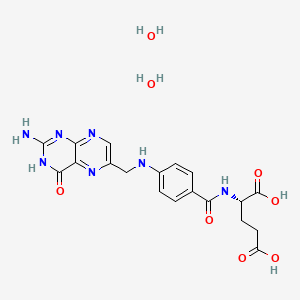

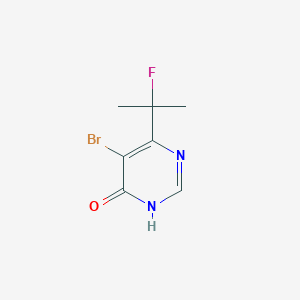
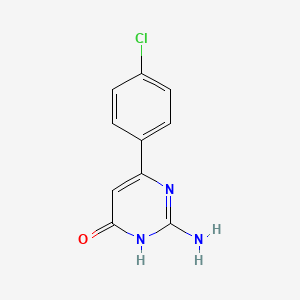
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)